molecular formula C6H6N2O3 B11812485 2-Methoxy-6-nitropyridine

2-Methoxy-6-nitropyridine

Cat. No.: B11812485
M. Wt: 154.12 g/mol
InChI Key: SXNIMAGHRMPZQB-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both methoxy and nitro groups on the pyridine ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-methoxypyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-nitropyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the pyridine ring can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Aminopyridines: Resulting from the reduction of the nitro group.

    Hydroxypyridines: Produced by the oxidation of the methoxy group.

Scientific Research Applications

2-Methoxy-6-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-3-nitropyridine
  • 2-Methoxy-5-nitropyridine
  • 2-Chloro-6-methoxy-3-nitropyridine

Comparison: 2-Methoxy-6-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a distinct compound for various applications.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-methoxy-6-nitropyridine

InChI

InChI=1S/C6H6N2O3/c1-11-6-4-2-3-5(7-6)8(9)10/h2-4H,1H3

InChI Key

SXNIMAGHRMPZQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

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